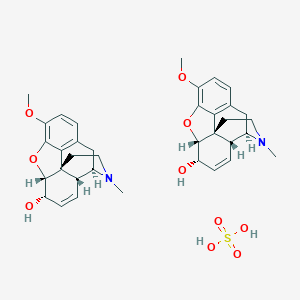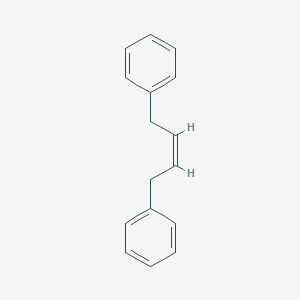![molecular formula C14H13NO B072862 1-[4-(4-Aminophenyl)phenyl]ethanone CAS No. 1141-39-5](/img/structure/B72862.png)
1-[4-(4-Aminophenyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Aminophenyl)phenyl]ethanone, commonly known as APPE, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. APPE is a ketone derivative of 4-aminodiphenylamine and is widely used in the pharmaceutical industry for the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of APPE is not well understood. However, it has been proposed that APPE may exert its biological effects by interacting with cellular proteins and enzymes, thereby altering their activity. APPE has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Efectos Bioquímicos Y Fisiológicos
APPE has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. APPE has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, APPE has been shown to exhibit antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APPE has several advantages for use in laboratory experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. APPE is also stable under a wide range of conditions, making it suitable for use in various assays. However, APPE has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on APPE. One potential area of investigation is the development of APPE-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of APPE's potential as an anti-cancer agent. Additionally, further research is needed to elucidate the mechanism of action of APPE and its potential applications in other areas of medicinal chemistry.
In conclusion, 1-[4-(4-Aminophenyl)phenyl]ethanone is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. APPE has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. While APPE has several advantages for use in laboratory experiments, further research is needed to fully understand its mechanism of action and potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of APPE involves the reaction between 4-aminodiphenylamine and benzophenone in the presence of a catalyst such as aluminum chloride. The reaction yields APPE as a white crystalline solid that is purified through recrystallization.
Aplicaciones Científicas De Investigación
APPE has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. APPE has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
1141-39-5 |
|---|---|
Nombre del producto |
1-[4-(4-Aminophenyl)phenyl]ethanone |
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-[4-(4-aminophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H13NO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,15H2,1H3 |
Clave InChI |
UTEHCBNZRXNAQM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |
Otros números CAS |
1141-39-5 |
Sinónimos |
1-[4-(4-aminophenyl)phenyl]ethanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



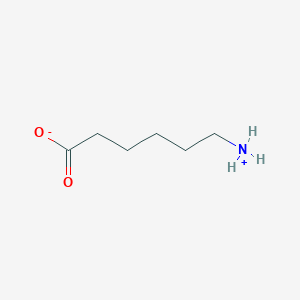
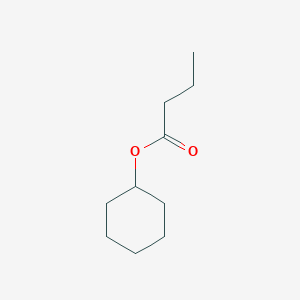
![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)
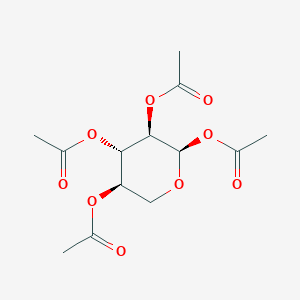
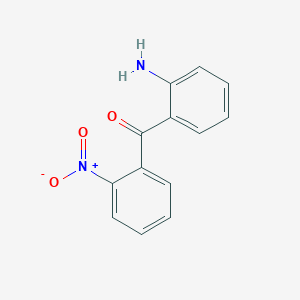
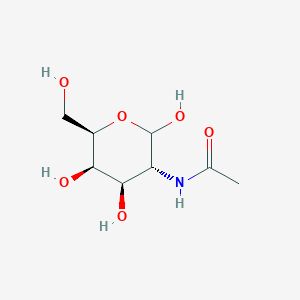
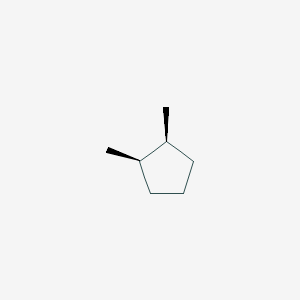
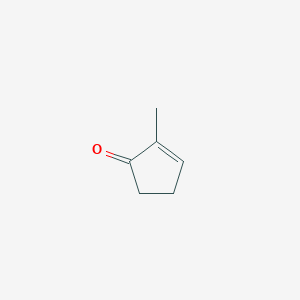
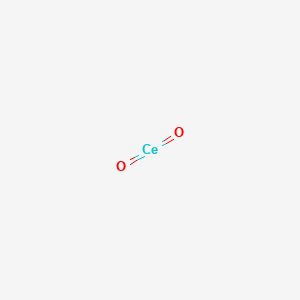
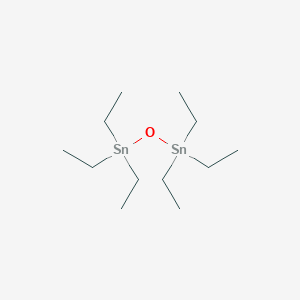
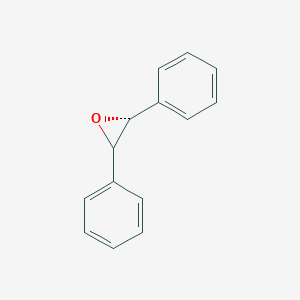
![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
